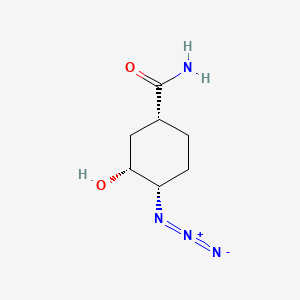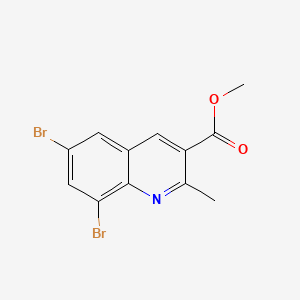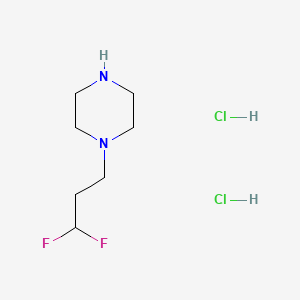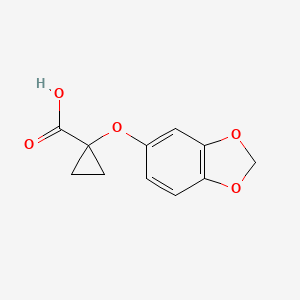
1-methyl-4-(1-methyl-1H-pyrazol-4-yl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-(1-methyl-1H-pyrazol-4-yl)isoquinoline (MMPI) is an organic compound belonging to the class of isoquinoline compounds. It is a heterocyclic aromatic compound with a pyrazole ring system and a methyl group attached to the isoquinoline ring. MMPI has a variety of applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology.
科学研究应用
1-methyl-4-(1-methyl-1H-pyrazol-4-yl)isoquinoline has been used in a variety of scientific research applications. It has been used as a ligand for the binding of metal ions, such as copper and zinc, to form coordination complexes. It has also been used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, this compound has been used as a substrate for the synthesis of other organic compounds, such as this compound-5-carboxylic acid and 4-(1-methyl-1H-pyrazol-4-yl)isoquinoline-1-carboxylic acid.
作用机制
1-methyl-4-(1-methyl-1H-pyrazol-4-yl)isoquinoline has been found to act as an inhibitor of enzymes, such as COX-2 and 5-LOX. It does this by binding to the active site of the enzyme and preventing the binding of the substrate, thus preventing the enzyme from catalyzing the reaction. Additionally, this compound has been found to bind to metal ions, such as copper and zinc, to form coordination complexes. This binding is believed to be due to the presence of the nitrogen and oxygen atoms in the isoquinoline ring of this compound, which act as Lewis bases and can coordinate to the metal ions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as COX-2 and 5-LOX, which are involved in the synthesis of inflammatory mediators. Additionally, this compound has been found to have antioxidant and anti-inflammatory effects, which may be due to its ability to bind to metal ions and form coordination complexes. Finally, this compound has been found to have an inhibitory effect on the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
实验室实验的优点和局限性
1-methyl-4-(1-methyl-1H-pyrazol-4-yl)isoquinoline has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, making it ideal for use in experiments that require large amounts of the compound. Additionally, this compound is relatively stable, making it suitable for long-term storage and use in experiments. However, this compound has some limitations for use in laboratory experiments. It has a low solubility in water, making it difficult to prepare solutions of the compound for use in experiments. Additionally, this compound has a low melting point, making it difficult to handle in solid form.
未来方向
1-methyl-4-(1-methyl-1H-pyrazol-4-yl)isoquinoline has a variety of potential applications in scientific research. It could be used as a ligand for the binding of metals, such as copper and zinc, to form coordination complexes. Additionally, it could be used as an inhibitor of enzymes, such as COX-2 and 5-LOX, which are involved in the synthesis of inflammatory mediators. It could also be used as a substrate for the synthesis of other organic compounds. Finally, it could be used as an antimicrobial agent to inhibit the growth of certain bacteria.
合成方法
1-methyl-4-(1-methyl-1H-pyrazol-4-yl)isoquinoline can be synthesized by a two-step process involving the condensation of 1-methyl-1H-pyrazole-4-carboxylic acid and 1-methyl-4-amino-1H-isoquinoline, followed by a cyclization reaction. The first step involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid and 1-methyl-4-amino-1H-isoquinoline in the presence of a base, such as sodium hydroxide, to form a 1-methyl-1H-pyrazole-4-carboxamidine intermediate. This intermediate is then cyclized in the presence of an acid, such as hydrochloric acid, to form this compound.
属性
IUPAC Name |
1-methyl-4-(1-methylpyrazol-4-yl)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-12-5-3-4-6-13(12)14(8-15-10)11-7-16-17(2)9-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFDFRDODMMZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=CC=CC=C12)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate](/img/structure/B6608490.png)
![methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B6608504.png)
![methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B6608509.png)
![1-[3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B6608520.png)
![rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclopentane-1-carboxylate, cis](/img/structure/B6608528.png)
![N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoyl chloride](/img/structure/B6608529.png)
![3-chloro-5H-pyrrolo[3,2-c]pyridazine-7-carbaldehyde](/img/structure/B6608536.png)
![tert-butyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B6608540.png)


